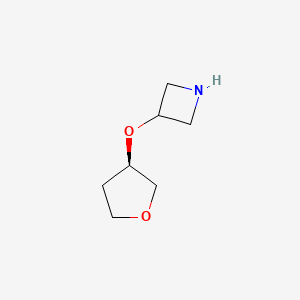
(R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a chiral compound that features a tetrahydrofuran ring attached to an azetidine ring via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine typically involves the reaction of a suitable azetidine precursor with a tetrahydrofuran derivative. One common method involves the use of a nucleophilic substitution reaction where the azetidine ring is formed by reacting an azetidine precursor with a tetrahydrofuran derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups attached to the azetidine or tetrahydrofuran rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine or tetrahydrofuran derivatives.
Scientific Research Applications
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine: The enantiomer of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine, with similar structural properties but different stereochemistry.
3-((Tetrahydrofuran-3-YL)oxy)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
3-((Tetrahydrofuran-3-YL)oxy)piperidine: Another similar compound with a piperidine ring.
Uniqueness
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to its specific chiral configuration and the presence of both tetrahydrofuran and azetidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-[(3R)-oxolan-3-yl]oxyazetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m1/s1 |
InChI Key |
OVTODFDSEFOLKD-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC2CNC2 |
Canonical SMILES |
C1COCC1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
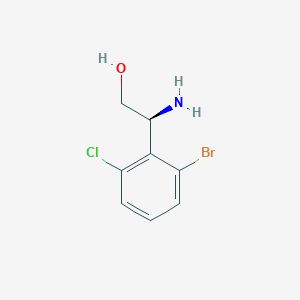
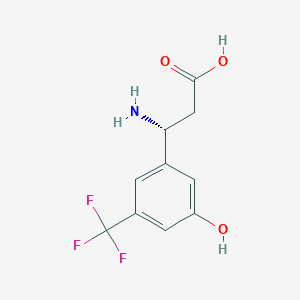
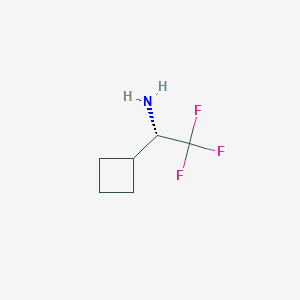
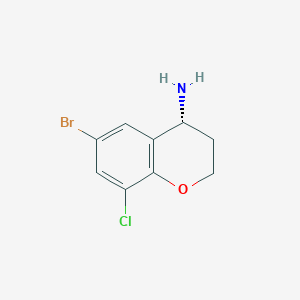

![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
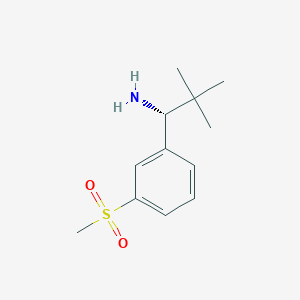
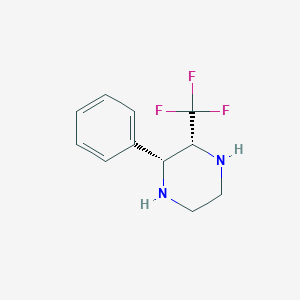
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
